molecular formula C14H11ClO3 B2695573 Methyl 2-(4-chlorophenoxy)benzoate CAS No. 25958-83-2

Methyl 2-(4-chlorophenoxy)benzoate

Cat. No.: B2695573
CAS No.: 25958-83-2
M. Wt: 262.69
InChI Key: OUVKOVVKGJACCA-UHFFFAOYSA-N
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Description

“Methyl 2-(4-chlorophenoxy)benzoate” is a chemical compound with the CAS Number: 25958-83-2 . It has a molecular weight of 262.69 and a linear formula of C14H11ClO3 . It is a solid in physical form and is also known as Clomazone. It is used as an herbicide with a broad spectrum of activity to control weeds in various crops such as soybeans, cotton, and corn.

Scientific Research Applications

Environmental Analysis

Methyl 2-(4-chlorophenoxy)benzoate, as a derivative of chlorophenoxy acid herbicides, is subject to environmental analysis. A study by Catalina et al. (2000) developed a new approach for analyzing chlorophenoxy acid herbicides in water. This method involves in situ esterification followed by in-vial liquid-liquid extraction combined with large-volume on-column injection and gas chromatography-mass spectrometry, enabling rapid analysis of chlorinated acids like this compound in water samples (Catalina et al., 2000).

Photophysical Properties

In the realm of chemistry, understanding the photophysical properties of chemical compounds is vital. Yoon et al. (2019) synthesized S, N, and Se-modified methyl salicylate derivatives, closely related to this compound, and examined their photophysical properties in dichloromethane. Their research aids in understanding how structural modifications impact these properties, which is relevant for the scientific study of this compound (Yoon et al., 2019).

Degradation Studies

The degradation of chlorophenols, which are structurally similar to this compound, is significant in environmental studies. Sharma et al. (2012) focused on evaluating the rate parameters for the degradation of 4-chlorophenol using organic oxidants and UV irradiation, contributing to the broader understanding of how related compounds like this compound might behave in similar conditions (Sharma et al., 2012).

Anaerobic Degradation

Zhang and Wiegel (1990) studied the anaerobic degradation of 2,4-Dichlorophenol in freshwater sediments, an investigation that sheds light on the possible biodegradation pathways of similar compounds like this compound in aquatic environments (Zhang & Wiegel, 1990).

Synthesis and Chemical Properties

Understanding the synthesis and chemical properties of this compound and related compounds is crucial. Wang et al. (2007) detailed the synthesis of liquid crystal methyl [4-(nonyloxy) styryl] benzoate, demonstrating the intricate processes involved in synthesizing and studying the properties of such compounds (Wang et al., 2007).

Adsorption Studies

Research by Kamaraj et al. (2018) into the adsorption of hazardous 2-(2-methyl-4-chlorophenoxy) propionic acid (MCPP) from water using zinc hydroxide highlights methods that could potentially apply to the removal of this compound from environmental sources (Kamaraj et al., 2018).

Electrochemical Studies

Uneyama et al. (1983) explored the electrochemical preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which provides insights into the electrochemical behaviors of related chlorophenoxy compounds (Uneyama et al., 1983).

Properties

IUPAC Name

methyl 2-(4-chlorophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-17-14(16)12-4-2-3-5-13(12)18-11-8-6-10(15)7-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVKOVVKGJACCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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